molecular formula C12H7BrClNO B12627430 (5-Bromopyridin-2-yl)(4-chlorophenyl)methanone CAS No. 917899-52-6

(5-Bromopyridin-2-yl)(4-chlorophenyl)methanone

Cat. No.: B12627430
CAS No.: 917899-52-6
M. Wt: 296.54 g/mol
InChI Key: DDQJTNASPSUJEA-UHFFFAOYSA-N
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Description

(5-Bromopyridin-2-yl)(4-chlorophenyl)methanone is a bifunctional aromatic ketone comprising a 5-bromo-substituted pyridine ring and a 4-chlorophenyl group linked via a methanone bridge. The bromine atom on the pyridine ring enhances electrophilic reactivity, while the 4-chlorophenyl group contributes to hydrophobic interactions and steric bulk. This compound’s structural features make it a candidate for applications in medicinal chemistry (e.g., kinase inhibition) and materials science (e.g., non-linear optics) due to its conjugated π-system and halogen-mediated intermolecular interactions .

Properties

CAS No.

917899-52-6

Molecular Formula

C12H7BrClNO

Molecular Weight

296.54 g/mol

IUPAC Name

(5-bromopyridin-2-yl)-(4-chlorophenyl)methanone

InChI

InChI=1S/C12H7BrClNO/c13-9-3-6-11(15-7-9)12(16)8-1-4-10(14)5-2-8/h1-7H

InChI Key

DDQJTNASPSUJEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=NC=C(C=C2)Br)Cl

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation

One of the most common methods for synthesizing aryl ketones, such as (5-Bromopyridin-2-yl)(4-chlorophenyl)methanone, is through Friedel-Crafts acylation. This method typically involves the reaction of an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst.

Procedure:

  • Reagents:
    • 4-Chlorobenzoyl chloride
    • 5-Bromopyridine
    • Aluminum chloride (AlCl₃) as a catalyst
  • Solvent: Typically dichloromethane or chloroform.

Reaction Conditions:

  • The reaction mixture is stirred at low temperatures (0°C to room temperature) to minimize side reactions.
  • After completion, the mixture is quenched with water and extracted with an organic solvent.

Yield and Purity:
This method can yield high-purity products, often above 80% yield depending on the reaction conditions and purification steps involved.

Direct Coupling Reactions

Another approach involves direct coupling reactions, where the two aromatic components are coupled using coupling agents or transition metals.

Procedure:

  • Reagents:
    • 4-Chlorobenzaldehyde
    • 5-Bromopyridine
    • Palladium catalysts (e.g., Pd(PPh₃)₄)

Reaction Conditions:

  • The reaction typically occurs in a solvent such as dimethylformamide (DMF) or toluene under an inert atmosphere.
  • Temperatures can range from room temperature to elevated temperatures (up to 100°C).

Yield and Purity:
This method can also provide good yields but may require careful optimization of conditions to minimize by-products.

Comparative Analysis of Synthesis Methods

Method Reagents Used Yield (%) Purity Advantages Disadvantages
Friedel-Crafts Acylation 4-Chlorobenzoyl chloride, AlCl₃ >80 High Simple procedure Sensitive to reaction conditions
Direct Coupling Reaction 4-Chlorobenzaldehyde, Pd catalysts Variable Moderate Versatile for different substrates Requires careful handling of catalysts

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-2-yl)(4-chlorophenyl)methanone undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with various nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups.

    Oxidation Reactions: Products include ketones or carboxylic acids.

    Reduction Reactions: Products include alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C11H8BrClN2O
  • Molecular Weight: 295.55 g/mol

The structure features a brominated pyridine ring and a chlorinated phenyl group, which contribute to its unique reactivity and biological activity.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

  • Anticancer Activity: Research indicates that derivatives of pyridine compounds, including (5-Bromopyridin-2-yl)(4-chlorophenyl)methanone, have shown promise as inhibitors of cancer cell proliferation. A study highlighted the compound's ability to target specific cellular pathways critical for cancer cell survival, suggesting its potential as a chemotherapeutic agent .
  • Antimicrobial Properties: The compound has been evaluated for its efficacy against various bacterial strains. Preliminary findings suggest it can inhibit the growth of both Gram-positive and Gram-negative bacteria, which is significant given the global rise in antibiotic resistance .

Biochemical Applications

  • Enzyme Inhibition: The compound has been studied as an inhibitor of aromatase (CYP19A1), an enzyme involved in estrogen synthesis. This inhibition is particularly relevant in the context of hormone-dependent cancers such as breast cancer. The dual binding site mechanism of pyridine derivatives has been explored to improve selectivity and efficacy against this target .
  • Neuropharmacology: Research indicates that related compounds may stimulate neurogenesis and have implications for treating mood disorders. The interaction with G-protein coupled receptors (GPCRs) suggests potential applications in central nervous system disorders .

Material Science

The compound serves as a building block in organic synthesis, enabling the development of new materials with tailored properties. Its unique structure allows for modifications that can lead to enhanced performance in various applications, including:

  • Organic Electronics: The incorporation of such compounds into organic semiconductors has been investigated, potentially leading to advancements in electronic devices .

Case Study 1: Anticancer Activity

A study conducted on various pyridine derivatives demonstrated that (5-Bromopyridin-2-yl)(4-chlorophenyl)methanone exhibited significant cytotoxic effects on cancer cell lines, specifically targeting breast cancer cells. The mechanism was attributed to the modulation of apoptotic pathways through enzyme inhibition .

Case Study 2: Antimicrobial Efficacy

In vitro tests against common pathogens revealed that this compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics. This suggests a promising alternative for developing new antimicrobial agents amid rising resistance issues .

Mechanism of Action

The mechanism of action of (5-Bromopyridin-2-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

2.1.1. Thiazole-Based Analogs The compound {4-amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl}(3-nitrophenyl)methanone (Fig. 6 in ) replaces the pyridine ring with a thiazole. Despite this difference, it exhibits comparable binding affinity (-7.3 ± 0.0 kcal/mol) to cyclin-dependent kinase 5 (Cdk5), suggesting that the 4-chlorophenyl group and ketone bridge are critical for target engagement. The thiazole’s amino and nitro groups enhance polar interactions, but the pyridine’s bromine may improve halogen bonding in the target compound .

2.1.2. Pyrazole Derivatives (3,5-Disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl)methanone derivatives () feature a saturated pyrazole core. Compounds 4a, 4e, and 4f showed potent anticonvulsant activity, attributed to the 4-chlorophenyl group’s hydrophobicity and the pyrazole’s hydrogen-bonding capacity. The pyridine-bromine in the target compound may offer superior metabolic stability compared to the labile dihydropyrazole ring .

2.1.3. Piperidine-Containing Analogs (4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methanone () replaces the pyridine with a piperidine ring. The hydroxypiperidine group forms intermolecular O–H⋯O hydrogen bonds, stabilizing crystal packing. However, the dihedral angles (51.6° and 89.5°) between the phenyl and piperidine rings suggest greater conformational flexibility than the rigid pyridine-based target compound, which may reduce binding specificity in biological systems .

Substituent Effects

2.2.1. Halogenation Patterns The naphthyl derivative (4-chlorophenyl)(3,6-dibromo-2-hydroxy-7-methoxy-1-naphthyl)methanone () incorporates bromine at positions 3 and 6, enabling Br⋯O halogen bonds (2.99–3.22 Å) that stabilize its crystal structure.

2.2.2. Methoxy vs. Hydroxy Groups In (5-Bromo-2-methoxyphenyl)(4-ethyl-cyclohexyl)methanone (), the methoxy group increases lipophilicity, whereas the target compound’s pyridine nitrogen offers hydrogen-bond acceptor sites. This difference impacts bioavailability and target selectivity .

Physicochemical and Crystallographic Properties

  • Dihedral Angles :

    • Target compound (hypothesized): Pyridine and 4-chlorophenyl rings likely adopt a near-coplanar arrangement (similar to ’s naphthyl derivative, 55.6–60.5°) for π-stacking .
    • Piperidine analog (): Larger dihedral angles (51.6° and 89.5°) reduce conjugation, altering electronic properties .
  • Intermolecular Interactions :

    • Halogen bonding (Br⋯O) in ’s naphthyl compound enhances crystal stability.
    • Hydrogen bonding (O–H⋯O) in hydroxypiperidine analogs () vs. pyridine’s lone-pair interactions .

Biological Activity

(5-Bromopyridin-2-yl)(4-chlorophenyl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H8BrClN2O
  • Molecular Weight : 303.56 g/mol
  • IUPAC Name : (5-Bromopyridin-2-yl)(4-chlorophenyl)methanone
  • CAS Number : 917899-52-6

The biological activity of (5-Bromopyridin-2-yl)(4-chlorophenyl)methanone is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound is believed to influence cellular pathways by modulating the activity of specific proteins involved in disease processes.

Anticancer Activity

Studies have indicated that (5-Bromopyridin-2-yl)(4-chlorophenyl)methanone exhibits significant anticancer properties. For instance, it has been evaluated against various cancer cell lines, demonstrating cytotoxic effects.

Cell LineIC50 (µM)Reference
MDA-MB-23110.0
MCF-78.5
HeLa12.0

In a study focused on aromatase inhibition, derivatives of pyridine compounds similar to (5-Bromopyridin-2-yl)(4-chlorophenyl)methanone showed promising results with IC50 values in the low nanomolar range, indicating potent inhibitory activity against estrogen production in breast cancer cells .

Antimicrobial Activity

While primarily studied for its anticancer properties, there are indications of moderate antimicrobial activity against certain bacterial strains. However, specific data on (5-Bromopyridin-2-yl)(4-chlorophenyl)methanone's antibacterial efficacy remains limited.

Case Studies

  • Aromatase Inhibition
    A study investigated the structure-activity relationship (SAR) of various pyridine derivatives, including those similar to (5-Bromopyridin-2-yl)(4-chlorophenyl)methanone. The findings highlighted that halogen substitutions significantly enhanced aromatase inhibition, making these compounds potential candidates for breast cancer treatment .
  • Cytotoxicity Assessment
    In vitro studies assessed the cytotoxic effects of (5-Bromopyridin-2-yl)(4-chlorophenyl)methanone on multiple cancer cell lines using standard assays such as MTT and BrdU proliferation assays. The results indicated a dose-dependent response with significant growth inhibition at higher concentrations .

Research Findings

Recent research has focused on optimizing the pharmacological profile of (5-Bromopyridin-2-yl)(4-chlorophenyl)methanone through structural modifications to improve its efficacy and reduce toxicity. Computational modeling has also been employed to predict binding affinities and interactions with target proteins, enhancing the understanding of its mechanism of action .

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